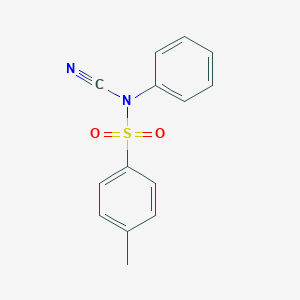

N-Cyano-N-phenyl-p-toluenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyano-4-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-12-7-9-14(10-8-12)19(17,18)16(11-15)13-5-3-2-4-6-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIFNSIDKZSDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C#N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403583 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55305-43-6 | |

| Record name | N-Cyano-N-phenyl-p-toluenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Cyano-N'-phenyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a versatile and stable electrophilic cyanating agent. This document details a well-established synthetic protocol and summarizes the key analytical data for the characterization of this important reagent.

Introduction

N-Cyano-N'-phenyl-p-toluenesulfonamide, commonly referred to as NCTS, is a bench-stable, colorless solid.[1][2] It serves as a non-hazardous and efficient electrophilic cyanating agent in a variety of organic transformations, offering a safer alternative to toxic reagents like cyanogen (B1215507) bromide.[1] Its utility is prominent in the synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles, which are significant scaffolds in medicinal chemistry.[3] This guide presents a detailed methodology for the synthesis of NCTS and a summary of its characteristic analytical data.

Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide

The most common and efficient method for the synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide is based on Kurzer's method, which involves the reaction of phenylurea with p-toluenesulfonyl chloride.[1]

Experimental Protocol

Materials:

-

Phenylurea

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Ethanol

-

Heptane

-

Ethyl acetate (B1210297)

-

Ice-cooled water

Procedure:

-

In a dry 250 mL Schlenk flask equipped with a magnetic stirrer, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).

-

Place the flask in a room temperature water bath and commence stirring.

-

Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) to the solution over a period of 5 minutes.

-

Continue stirring the reaction mixture for 20 minutes at room temperature.

-

Slowly pour the reaction mixture into 400 mL of ice-cooled water under vigorous mechanical stirring.

-

Filter the resulting precipitate and wash thoroughly with plenty of water.

-

Recrystallize the crude product from 50 mL of ethanol.

-

For further purification, perform column chromatography on the recrystallized solid using a heptane:ethyl acetate (15:1) mixture as the eluent.

-

The final product, N-cyano-4-methyl-N-phenylbenzenesulfonamide, is obtained as a colorless solid.[4]

Yield: This protocol typically affords the product in a yield of approximately 76% (16.5 g).[4]

Synthesis Workflow

Caption: Synthesis workflow for N-Cyano-N'-phenyl-p-toluenesulfonamide.

Characterization Data

The identity and purity of the synthesized N-Cyano-N'-phenyl-p-toluenesulfonamide can be confirmed by various analytical techniques. A summary of the key characterization data is presented below.

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless solid | [1] |

| Melting Point | 85–87 °C | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₂S | |

| Molecular Weight | 272.33 g/mol |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

A complete, assigned peak list for the ¹³C NMR spectrum is not available in the provided search results. The spectrum would be expected to show signals for the carbons of the phenyl and p-tolyl aromatic rings, the methyl carbon of the tolyl group, and the cyano carbon.

IR (Infrared) Spectroscopy

A definitive list of IR absorption peaks for N-Cyano-N'-phenyl-p-toluenesulfonamide is not explicitly provided in the search results. However, characteristic peaks would be expected for the C≡N stretch of the cyano group, the S=O stretches of the sulfonamide, and various C-H and C=C stretching and bending vibrations of the aromatic rings.

MS (Mass Spectrometry)

The mass spectrum of N-Cyano-N'-phenyl-p-toluenesulfonamide is available in spectral databases.[1] A prominent peak is observed at an m/z of 91, which corresponds to the tropylium (B1234903) cation derived from the toluene (B28343) moiety. Further fragmentation data is not detailed in the provided search results.

| Technique | Observed Data | Reference |

| ¹H NMR | Awaiting detailed spectral data. Expected signals for aromatic and methyl protons. | |

| ¹³C NMR | Awaiting detailed spectral data. Expected signals for aromatic, methyl, and cyano carbons. | |

| IR Spectroscopy | Awaiting detailed spectral data. Expected characteristic absorptions for C≡N, S=O, and aromatic C-H and C=C bonds. | |

| Mass Spectrometry | A GC-MS spectrum is available in the NIST database. The top peak observed has an m/z of 91. | [1] |

Conclusion

This technical guide has outlined a reliable and scalable synthesis for N-Cyano-N'-phenyl-p-toluenesulfonamide, a key reagent in modern organic synthesis. The provided experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. Further detailed spectroscopic analysis from primary literature or spectral databases is recommended for comprehensive characterization.

References

Spectroscopic Profile of N-Cyano-N'-phenyl-p-toluenesulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the versatile reagent, N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS). The information presented herein is intended to support researchers in the unambiguous identification and characterization of this compound, a critical step in its application in organic synthesis and drug development. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Core Spectral Data

The following tables summarize the quantitative spectral data obtained for N-Cyano-N'-phenyl-p-toluenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of N-Cyano-N'-phenyl-p-toluenesulfonamide (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.85 | d | 8.4 | 2H | Ar-H (ortho to SO₂) |

| 7.49 - 7.42 | m | 3H | Ar-H (phenyl) | |

| 7.37 | d | 8.2 | 2H | Ar-H (meta to SO₂) |

| 7.32 - 7.28 | m | 2H | Ar-H (phenyl) | |

| 2.45 | s | 3H | -CH ₃ |

Table 2: ¹³C NMR Spectral Data of N-Cyano-N'-phenyl-p-toluenesulfonamide (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 146.4 | Ar-C (para to CH₃) |

| 134.1 | Ar-C (ipso to SO₂) |

| 132.8 | Ar-C (phenyl, ipso to N) |

| 130.1 | Ar-C H (phenyl) |

| 129.8 | Ar-C H (meta to SO₂) |

| 128.8 | Ar-C H (ortho to SO₂) |

| 126.9 | Ar-C H (phenyl) |

| 114.9 | -C N |

| 21.7 | -C H₃ |

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectral Data of N-Cyano-N'-phenyl-p-toluenesulfonamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2240 | Strong | C≡N stretch |

| 1595, 1490 | Medium-Strong | C=C aromatic ring stretch |

| 1380 | Strong | Asymmetric SO₂ stretch |

| 1180 | Strong | Symmetric SO₂ stretch |

| 1090 | Strong | S-N stretch |

| 815, 760, 690 | Strong | C-H out-of-plane bending |

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data of N-Cyano-N'-phenyl-p-toluenesulfonamide

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | 295.0517 | 295.0512 |

Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of N-Cyano-N'-phenyl-p-toluenesulfonamide was dissolved in deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. ¹H and ¹³C NMR spectra were recorded on a 400 MHz and 101 MHz spectrometer, respectively. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The FT-IR spectrum was obtained using a solid sample of N-Cyano-N'-phenyl-p-toluenesulfonamide. A small amount of the compound was finely ground and mixed with potassium bromide (KBr) to form a pellet. The spectrum was recorded against a pure KBr pellet as the background.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was performed using an electrospray ionization (ESI) source in positive ion mode. The sample was dissolved in a suitable solvent (e.g., acetonitrile (B52724) or methanol) and infused into the mass spectrometer. The data was acquired to determine the accurate mass of the sodium adduct of the molecule ([M+Na]⁺).

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like N-Cyano-N'-phenyl-p-toluenesulfonamide.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of NCTS.

In-Depth Technical Guide to the Physical Properties of N-Cyano-N'-phenyl-p-toluenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyano-N'-phenyl-p-toluenesulfonamide, commonly referred to as NCTS, is a versatile and commercially available reagent widely utilized in organic synthesis. Its primary application lies in its role as a stable, non-hazardous electrophilic cyanating agent, offering a safer alternative to traditional cyanating reagents like cyanogen (B1215507) bromide. This technical guide provides a comprehensive overview of the core physical properties of NCTS, detailed experimental protocols for its synthesis and property determination, and a summary of its spectral characteristics. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Physical and Chemical Properties

N-Cyano-N'-phenyl-p-toluenesulfonamide is a white to off-white crystalline solid at room temperature. It is known for its stability under normal laboratory conditions, making it a convenient reagent for a variety of chemical transformations.[1]

Tabulated Physical Properties

The key physical properties of NCTS are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Appearance | Colorless solid | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₂S | [2][3] |

| Molecular Weight | 272.32 g/mol | [2] |

| Melting Point | 85-87 °C | [1] |

| Boiling Point (Predicted) | 418.4 ± 38.0 °C | |

| Density (Predicted) | 1.317 ± 0.06 g/cm³ | |

| pKa (Predicted) | -8.96 ± 0.50 |

Solubility Profile

While specific quantitative solubility data for N-Cyano-N'-phenyl-p-toluenesulfonamide in a wide range of organic solvents is not extensively documented in publicly available literature, its solubility characteristics can be inferred from its use in synthesis and purification processes. It is known to be soluble in pyridine (B92270), as this is the solvent used in its synthesis.[1][4] The compound is recrystallized from ethanol (B145695), indicating good solubility in hot ethanol and lower solubility in cold ethanol.[4][5]

For a qualitative understanding, the solubility of a closely related compound, p-toluenesulfonamide (B41071) (p-TSA), has been studied in various solvents. The solubility of p-TSA is highest in polar protic and aprotic solvents like methanol, ethanol, and acetone, and lower in less polar solvents like dichloromethane.[3] It is reasonable to expect NCTS to exhibit a similar trend, with good solubility in polar organic solvents.

Experimental Protocols

Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (Kurzer's Method)

This protocol is adapted from established literature procedures.[1][4][5]

Materials:

-

Phenylurea

-

p-Toluenesulfonyl chloride (Tosyl chloride)

-

Pyridine

-

Ethanol

-

Ice-cooled water

-

Heptane

-

Ethyl acetate (B1210297)

-

Standard laboratory glassware (Schlenk flask, beaker, funnel, etc.)

-

Magnetic stirrer

-

Filtration apparatus

Procedure:

-

In a dry 250 mL Schlenk flask equipped with a magnetic stirrer, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).

-

Place the flask in a room temperature water bath and commence stirring.

-

Slowly add tosyl chloride (52.8 g, 277 mmol) to the solution over a period of 5 minutes.

-

Continue stirring the reaction mixture for 20 minutes at room temperature.

-

Slowly pour the reaction mixture into 400 mL of ice-cooled water under vigorous mechanical stirring. A precipitate will form.

-

Collect the precipitate by filtration and wash it thoroughly with plenty of water.

-

The crude product can be purified by recrystallization from ethanol (approximately 50 mL).

-

For higher purity, the product can be further purified by column chromatography on silica (B1680970) gel using a heptane:ethyl acetate (15:1) mixture as the eluent.

-

The final product is obtained as a colorless solid.

Determination of Melting Point

The melting point of NCTS can be determined using a standard capillary melting point apparatus.

Materials:

-

N-Cyano-N'-phenyl-p-toluenesulfonamide sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

Procedure:

-

Finely powder a small amount of the NCTS sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a rate of approximately 10-15 °C per minute for a preliminary determination of the approximate melting range.

-

Allow the apparatus to cool.

-

For an accurate determination, repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C per minute as the temperature approaches the previously observed melting range.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point of the sample.

Spectral Data

The following sections provide an overview of the expected spectral data for N-Cyano-N'-phenyl-p-toluenesulfonamide based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of NCTS is expected to show characteristic signals for the aromatic protons of the phenyl and p-tolyl groups, as well as a singlet for the methyl protons of the tolyl group. The aromatic region (typically 7.0-8.0 ppm) will likely show a complex multiplet or distinct doublets corresponding to the different aromatic protons. The methyl group protons should appear as a singlet around 2.4 ppm.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the aromatic carbons, the methyl carbon, and the cyano carbon. The aromatic carbons will resonate in the range of approximately 120-145 ppm. The methyl carbon will appear at around 21 ppm. The cyano carbon (C≡N) is expected to have a chemical shift in the range of 110-120 ppm.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of NCTS will display characteristic absorption bands corresponding to its functional groups.

-

C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2220 cm⁻¹ for the cyano group.

-

S=O Stretch: Strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) will be present around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

-

C-H Stretch (Aromatic): Absorption bands for the aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-H Bend (Aromatic): Out-of-plane C-H bending vibrations will give rise to bands in the 900-675 cm⁻¹ region, which can be indicative of the substitution patterns on the aromatic rings.

Mass Spectrometry

The mass spectrum of NCTS will show the molecular ion peak (M⁺) at m/z 272. The fragmentation pattern is expected to involve characteristic losses.

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z 208.[7][8]

-

Formation of Toluenesulfonyl Cation: Cleavage of the S-N bond can lead to the formation of the p-toluenesulfonyl cation at m/z 155.[7]

-

Formation of Phenylcyan-amide Radical Cation: Cleavage of the S-N bond can also result in the formation of a radical cation of phenylcyanamide (B1618024) at m/z 117.

-

Tropylium (B1234903) Ion: The presence of the tolyl group often leads to the formation of the stable tropylium ion at m/z 91.[9]

Visualization of Synthesis Workflow

The synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide via Kurzer's method can be visualized as a straightforward two-step process involving the reaction of starting materials followed by purification.

Caption: Synthetic pathway of N-Cyano-N'-phenyl-p-toluenesulfonamide.

References

- 1. web.pdx.edu [web.pdx.edu]

- 2. N-cyano-N-phenyl-p-toluenesulfonamide | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. This compound | 55305-43-6 [chemicalbook.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. whitman.edu [whitman.edu]

The Core Mechanism of Electrophilic Cyanation Utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a prominent electrophilic cyanating agent in modern organic synthesis. Its stability, safer handling characteristics compared to traditional cyanide sources, and versatile reactivity have made it an invaluable tool for the introduction of the nitrile functionality into a wide array of organic molecules, a critical step in the synthesis of many pharmaceuticals and biologically active compounds.[1][2][3][4][5][6][7] This technical guide provides a comprehensive overview of the core mechanism of electrophilic cyanation using NCTS, with a focus on Lewis acid-mediated pathways, supported by experimental data and detailed protocols.

The Electrophilic Nature of NCTS

N-Cyano-N'-phenyl-p-toluenesulfonamide is a bench-stable, colorless solid.[2][3] The key to its reactivity lies in the polarization of the N-CN bond, which renders the cyano carbon electrophilic.[2][3][6] This inherent electrophilicity allows it to react with various nucleophiles, including electron-rich aromatic and heteroaromatic systems. The byproduct of the cyanation reaction is N-phenyl-p-toluenesulfonamide, which is considered environmentally benign.[2][3][6]

The Mechanism of Lewis Acid-Catalyzed Electrophilic Cyanation

While NCTS can undergo cyanation reactions under thermal or transition-metal-catalyzed conditions, Lewis acids are frequently employed to enhance its electrophilicity and facilitate the reaction with less reactive substrates.[2][4][8] Boron trifluoride etherate (BF₃·OEt₂) is a commonly used Lewis acid for this purpose.[4][8]

The proposed mechanism for the Lewis acid-catalyzed electrophilic cyanation of an aromatic substrate (Ar-H) can be described as follows:

Step 1: Activation of NCTS by the Lewis Acid. The Lewis acid, such as BF₃·OEt₂, coordinates to one of the oxygen atoms of the sulfonyl group or the nitrogen atom of the cyano group of NCTS. This coordination withdraws electron density from the N-CN bond, further increasing the electrophilicity of the cyano carbon and generating a highly reactive cyanating species.

Step 2: Electrophilic Attack. The electron-rich aromatic substrate attacks the electrophilic cyano carbon of the activated NCTS-Lewis acid complex. This step results in the formation of a resonance-stabilized carbocation intermediate, commonly known as a sigma complex or arenium ion.

Step 3: Deprotonation and Rearomatization. A weak base, which can be the solvent or the conjugate base of the Lewis acid, removes a proton from the sp³-hybridized carbon of the sigma complex. This step restores the aromaticity of the ring and yields the final cyanated aromatic product.

Step 4: Release of the Byproduct. The N-phenyl-p-toluenesulfonamide byproduct is released, and the Lewis acid is regenerated, allowing it to participate in another catalytic cycle.

Quantitative Data from Selected Studies

The following tables summarize the quantitative data from representative studies on the electrophilic cyanation using NCTS.

Table 1: Lewis Acid-Catalyzed Cyanation of Indoles and Pyrroles [4][8]

| Substrate | Lewis Acid | Solvent | Time (h) | Yield (%) |

| Indole (B1671886) | BF₃·OEt₂ | 1,2-Dichloroethane (B1671644) | 12 | 85 |

| 2-Methylindole | BF₃·OEt₂ | 1,2-Dichloroethane | 12 | 82 |

| 5-Methoxyindole | BF₃·OEt₂ | 1,2-Dichloroethane | 12 | 90 |

| Pyrrole | BF₃·OEt₂ | 1,2-Dichloroethane | 24 | 75 |

| 1-Methylpyrrole | BF₃·OEt₂ | 1,2-Dichloroethane | 24 | 78 |

Table 2: Transition Metal-Catalyzed C-H Cyanation of Arenes [6][9]

| Substrate | Catalyst | Directing Group | Solvent | Temp (°C) | Yield (%) |

| 2-Phenylpyridine (B120327) | [RhCpCl₂]₂ | Pyridyl | 1,2-Dichloroethane | 100 | 92 |

| 1-Phenylpyrazole | [RhCpCl₂]₂ | Pyrazolyl | 1,2-Dichloroethane | 100 | 88 |

| N-Phenyl-2-aminopyridine | [Ru(p-cymene)Cl₂]₂ | Pyridylamino | Dioxane | 120 | 85 |

| Benzanilide | [Ru(p-cymene)Cl₂]₂ | Amide | Dioxane | 120 | 78 |

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Cyanation of Indoles[4][8]

To a solution of the indole (0.5 mmol) in 1,2-dichloroethane (5 mL) was added N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.6 mmol). The mixture was stirred at room temperature for 10 minutes, and then BF₃·OEt₂ (0.75 mmol) was added dropwise. The reaction mixture was stirred at room temperature for the time indicated in Table 1. Upon completion, the reaction was quenched with saturated aqueous NaHCO₃ solution (10 mL) and extracted with CH₂Cl₂ (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired 3-cyanoindole.

General Procedure for the Rhodium-Catalyzed C-H Cyanation of 2-Phenylpyridine[6][9]

A mixture of 2-phenylpyridine (0.2 mmol), NCTS (0.24 mmol), [RhCp*Cl₂]₂ (0.005 mmol), and AgSbF₆ (0.02 mmol) in 1,2-dichloroethane (1 mL) was placed in a sealed tube. The mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of Celite, and the filtrate was concentrated. The residue was purified by preparative thin-layer chromatography to give the desired product.

Conclusion

N-Cyano-N'-phenyl-p-toluenesulfonamide is a highly effective and versatile electrophilic cyanating agent. The mechanism of its reaction, particularly when mediated by Lewis acids, involves the activation of the N-CN bond to generate a potent electrophile that is readily attacked by electron-rich substrates. The presented data and protocols highlight the broad applicability of NCTS in the synthesis of nitriles, which are crucial intermediates in drug discovery and development. Further mechanistic studies, including kinetic and computational investigations, will continue to refine our understanding of this important transformation and pave the way for the development of even more efficient and selective cyanation methodologies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transition-Metal-Catalyzed Cyanation by Using an Electrophilic Cyanating Agent, this compound (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A computational study for the reaction mechanism of metal-free cyanomethylation of aryl alkynoates with acetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective Electrophilic Cyanation of Boron Enolates: Scope and Mechanistic Studies [ouci.dntb.gov.ua]

Reactivity of N-Cyano-N'-phenyl-p-toluenesulfonamide with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile and safer electrophilic cyanating agent in modern organic synthesis. Its bench-stable nature and the environmentally benign byproduct, N-phenyl-p-toluenesulfonamide, make it an attractive alternative to toxic cyanogen (B1215507) halides.[1] This technical guide provides a comprehensive overview of the reactivity of NCTS with a range of nucleophiles, focusing on carbon, nitrogen, and oxygen nucleophiles. While the reactivity with carbon and oxygen nucleophiles is well-documented, its reactions with simple amine and thiol nucleophiles are less explored in the current literature. This guide summarizes key quantitative data, provides detailed experimental protocols for seminal reactions, and presents mechanistic pathways and experimental workflows through descriptive diagrams.

Introduction

N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a colorless, stable solid that serves as a powerful electrophilic cyanating agent.[1] The presence of the electron-withdrawing tosyl group and the phenyl group on the nitrogen atoms polarizes the N-CN bond, rendering the cyano carbon susceptible to nucleophilic attack. This property has been harnessed in a variety of synthetic transformations, including C-H functionalization and the synthesis of valuable heterocyclic scaffolds.[1][2] This guide will delve into the specific reactivity of NCTS towards different classes of nucleophiles, providing researchers with the necessary information to incorporate this reagent into their synthetic strategies.

Reactivity with Carbon Nucleophiles

The most extensively studied application of NCTS is in the cyanation of carbon nucleophiles. This includes reactions with organometallic reagents and electron-rich aromatic systems.

Cyanation of Grignard Reagents and Boronic Acids

NCTS is an effective cyanating agent for aryl and heteroaryl Grignard reagents, providing a straightforward route to the corresponding nitriles. Similarly, rhodium-catalyzed cyanation of aryl and alkenyl boronic acids with NCTS has been reported.[2]

Table 1: Cyanation of Organometallic Reagents with NCTS

| Entry | Nucleophile (Substrate) | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1 | Phenylmagnesium bromide | THF, 0 °C to rt | Benzonitrile | 85 | Beller, et al. |

| 2 | 4-Methoxyphenylmagnesium bromide | THF, 0 °C to rt | 4-Methoxybenzonitrile | 92 | Beller, et al. |

| 3 | Phenylboronic acid | [Rh(OH)(cod)]2, K2CO3, Dioxane/H2O, 80 °C | Benzonitrile | 88 | Beller, et al. |

| 4 | (E)-Styrylboronic acid | [Rh(OH)(cod)]2, K2CO3, Dioxane/H2O, 80 °C | Cinnamonitrile | 75 | Beller, et al. |

Cyanation of Indoles and Pyrroles

NCTS has been successfully employed in the Lewis acid-catalyzed direct cyanation of indoles and pyrroles, affording 3-cyanoindoles and 2-cyanopyrroles with high regioselectivity.[1]

Table 2: Lewis Acid-Catalyzed Cyanation of Heterocycles with NCTS

| Entry | Substrate | Lewis Acid | Solvent | Product | Yield (%) | Reference | |---|---|---|---|---|---| | 1 | Indole | BF3·OEt2 | 1,2-Dichloroethane | 3-Cyanoindole | 85 | Wang, et al. | | 2 | 2-Methylindole | BF3·OEt2 | 1,2-Dichloroethane | 2-Methyl-3-cyanoindole | 82 | Wang, et al. | | 3 | Pyrrole | BF3·OEt2 | 1,2-Dichloroethane | 2-Cyanopyrrole | 75 | Wang, et al. | | 4 | 1-Methylpyrrole | BF3·OEt2 | 1,2-Dichloroethane | 1-Methyl-2-cyanopyrrole | 78 | Wang, et al. |

Reactivity with Nitrogen Nucleophiles

The reaction of NCTS with nitrogen nucleophiles is primarily documented in the context of intramolecular cyclizations to form heterocyclic systems. The direct intermolecular cyanation of simple primary and secondary amines is not extensively reported in the literature.

Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles

A notable application of NCTS is the facile synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles from substituted 2-aminophenols and benzene-1,2-diamines, respectively.[3] This reaction proceeds in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) under mild conditions.[3]

Table 3: Synthesis of 2-Aminobenzazoles using NCTS

| Entry | Substrate | Base | Product | Yield (%) | Reference |

| 1 | 2-Aminophenol (B121084) | LiHMDS | 2-Aminobenzoxazole | 96 | Kasthuri, et al.[3] |

| 2 | 4-Methyl-2-aminophenol | LiHMDS | 5-Methyl-2-aminobenzoxazole | 92 | Kasthuri, et al.[3] |

| 3 | Benzene-1,2-diamine | LiHMDS | 2-Aminobenzimidazole | 94 | Kasthuri, et al.[3] |

| 4 | 4-Chlorobenzene-1,2-diamine | LiHMDS | 5-Chloro-2-aminobenzimidazole | 89 | Kasthuri, et al.[3] |

Reactivity with Oxygen Nucleophiles

NCTS exhibits interesting reactivity with oxygen nucleophiles, particularly alcohols, through a proposed desulfonylative pathway, which contrasts with its typical role as an electrophilic cyanating agent.

Deoxycyanamidation of Alcohols

A one-pot deoxycyanamidation of primary and secondary alcohols has been developed using NCTS as both a sulfonyl transfer reagent and a cyanamide (B42294) source.[4][5] This reaction provides access to a diverse range of tertiary cyanamides in excellent yields.[4][5]

Table 4: Deoxycyanamidation of Alcohols with NCTS

| Entry | Alcohol | Base | Product | Yield (%) | Reference |

| 1 | Benzyl alcohol | NaH | N-Benzyl-N-phenylcyanamide | 85 | Morrill, et al.[4] |

| 2 | 4-Methoxybenzyl alcohol | NaH | N-(4-Methoxybenzyl)-N-phenylcyanamide | 92 | Morrill, et al.[4] |

| 3 | Cyclohexanol | NaH | N-Cyclohexyl-N-phenylcyanamide | 78 | Morrill, et al.[4] |

| 4 | 1-Octanol | NaH | N-Octyl-N-phenylcyanamide | 88 | Morrill, et al.[4] |

Reactivity with Sulfur Nucleophiles

Experimental Protocols

General Procedure for the Synthesis of 2-Aminobenzoxazoles[3]

To a stirred solution of 2-aminophenol (1.0 mmol) in anhydrous THF (10 mL) at 0 °C under a nitrogen atmosphere, was added LiHMDS (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise. The reaction mixture was stirred at the same temperature for 30 minutes. Then, a solution of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol) in anhydrous THF (5 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 2-4 hours (monitored by TLC). Upon completion, the reaction was quenched with saturated aqueous NH4Cl solution (10 mL) and the mixture was extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired 2-aminobenzoxazole.

General Procedure for the Deoxycyanamidation of Alcohols[4]

To a stirred suspension of NaH (60% dispersion in mineral oil, 2.0 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, was added a solution of the alcohol (1.0 mmol) in anhydrous THF (5 mL) dropwise. The mixture was stirred at room temperature for 30 minutes. A solution of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.1 mmol) in anhydrous THF (5 mL) was then added, and the reaction mixture was heated to 60 °C for 12-24 hours (monitored by TLC). After cooling to room temperature, the reaction was carefully quenched with water (10 mL). The aqueous layer was extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the corresponding N-alkyl-N-phenylcyanamide.

Mechanistic Insights and Signaling Pathways

The reaction of NCTS with nucleophiles can proceed through different mechanistic pathways depending on the nature of the nucleophile and the reaction conditions.

Electrophilic Cyanation Pathway

In reactions with carbon nucleophiles like Grignard reagents or electron-rich heterocycles, NCTS acts as a direct electrophilic cyanating agent. The nucleophile attacks the electrophilic carbon of the cyano group, leading to the displacement of the N-phenyl-p-toluenesulfonamide anion.

Desulfonylative Pathway in Deoxycyanamidation of Alcohols

The deoxycyanamidation of alcohols is proposed to proceed via an initial N- to O-sulfonyl transfer, generating an alkyl tosylate and a cyanamide anion. The subsequent SN2 reaction between these two intermediates affords the final product.[4]

Experimental Workflow for Synthesis of 2-Aminobenzoxazoles

The synthesis of 2-aminobenzoxazoles from 2-aminophenols and NCTS involves a straightforward experimental workflow.

Conclusion

N-Cyano-N'-phenyl-p-toluenesulfonamide is a valuable reagent in organic synthesis, primarily utilized for its electrophilic cyanating ability towards carbon and oxygen nucleophiles. Its application in the synthesis of nitrogen-containing heterocycles through intramolecular reactions is also well-established. However, a significant gap exists in the literature regarding its reactivity with simple, unactivated amine and thiol nucleophiles. Further research in this area could unlock new synthetic methodologies and expand the utility of this versatile reagent. This guide provides a solid foundation for researchers to understand the known reactivity of NCTS and to identify areas for future investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using this compound (NCTS) as an Efficient Electrophilic Cyanating Agent [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Deoxycyanamidation of Alcohols with N-Cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) - PubMed [pubmed.ncbi.nlm.nih.gov]

"N-Cyano-N'-phenyl-p-toluenesulfonamide" CAS number and chemical properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a versatile and increasingly important reagent in modern organic synthesis. This stable, crystalline solid serves as a powerful electrophilic cyanating agent, offering a safer and more user-friendly alternative to traditional, highly toxic cyanide sources. This technical guide provides a comprehensive overview of NCTS, including its chemical properties, detailed experimental protocols for its synthesis and application in key synthetic transformations, and a workflow diagram for a representative cyanation reaction. The information presented is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Chemical Identity and Properties

N-Cyano-N'-phenyl-p-toluenesulfonamide, also known as NCTS, is a well-defined chemical entity with the CAS Number 55305-43-6 .[1] It is recognized for its stability under benchtop conditions, making it a convenient reagent for a variety of chemical transformations.

Table 1: General and Physicochemical Properties of NCTS

| Property | Value | Reference |

| CAS Number | 55305-43-6 | [1] |

| IUPAC Name | N-cyano-4-methyl-N-phenylbenzene-1-sulfonamide | [1] |

| Molecular Formula | C₁₄H₁₂N₂O₂S | [1] |

| Molecular Weight | 272.32 g/mol | [1] |

| Appearance | Colorless solid | [2][3] |

| Melting Point | 85–87 °C | [2][3] |

| Predicted pKa | -8.96 ± 0.50 |

Table 2: Spectroscopic Data of NCTS

| Technique | Data |

| ¹H NMR | Data not available in search results |

| ¹³C NMR | Data not available in search results |

| IR Spectroscopy | Data not available in search results |

| Mass Spectrometry | Data not available in search results |

Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (Kurzer's Method)

NCTS can be readily synthesized on a large scale from inexpensive starting materials using a method developed by Kurzer.[2][3] This procedure avoids the use of highly toxic cyanogen (B1215507) halides.[2][3]

Experimental Protocol

Materials:

-

Phenylurea

-

p-Toluenesulfonyl chloride

Procedure:

-

Dissolve phenylurea in pyridine in a suitable reaction vessel.

-

Cool the solution in an ice bath.

-

Slowly add p-toluenesulfonyl chloride to the cooled solution with stirring.

-

After the addition is complete, continue stirring at room temperature to allow the reaction to proceed to completion.

-

Pour the reaction mixture into ice-water to precipitate the crude product.

-

Collect the solid by filtration and wash thoroughly with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure N-Cyano-N'-phenyl-p-toluenesulfonamide.

Applications in Organic Synthesis: Electrophilic Cyanation

NCTS is primarily utilized as an electrophilic cyanating agent for the introduction of a nitrile group (-CN) into a wide range of organic molecules. The byproduct of these reactions, N-phenyl-p-toluenesulfonamide, is an environmentally benign compound.[2]

Rhodium-Catalyzed C-H Cyanation of Arenes

A significant application of NCTS is in the rhodium-catalyzed direct C-H cyanation of arenes.[4][5][6] This method allows for the synthesis of aromatic nitriles with high regioselectivity and functional group tolerance.[4][5]

Experimental Workflow: Rhodium-Catalyzed C-H Cyanation

Caption: General workflow for the rhodium-catalyzed C-H cyanation of arenes using NCTS.

Lewis Acid-Catalyzed Cyanation of Indoles

NCTS can be used for the direct cyanation of electron-rich heterocycles like indoles and pyrroles, catalyzed by a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂). This method provides excellent regioselectivity for the formation of 3-cyanoindoles and 2-cyanopyrroles.

Experimental Workflow: Lewis Acid-Catalyzed Cyanation of Indoles

Caption: General workflow for the Lewis acid-catalyzed cyanation of indoles using NCTS.

Safety and Handling

While N-Cyano-N'-phenyl-p-toluenesulfonamide is considered a safer alternative to many traditional cyanating agents, it should still be handled with appropriate care in a laboratory setting. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

N-Cyano-N'-phenyl-p-toluenesulfonamide is a valuable and practical reagent for the introduction of the nitrile functionality in organic synthesis. Its stability, ease of handling, and the environmentally benign nature of its byproduct make it an attractive choice for a wide range of cyanation reactions. The methodologies outlined in this guide for its synthesis and application demonstrate its utility for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. This compound | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synlett / Full Text [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rhodium-catalyzed directed C-H cyanation of arenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS): A Modern Electrophilic Cyanating Reagent

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a versatile and increasingly popular electrophilic cyanating agent in modern organic synthesis.

Introduction

N-Cyano-N'-phenyl-p-toluenesulfonamide, commonly referred to as NCTS, is a bench-stable, crystalline solid that has emerged as a safe and efficient electrophilic source of the cyanide group.[1][2] Unlike traditional cyanating agents such as cyanogen (B1215507) halides or metal cyanides, NCTS is non-volatile and significantly less toxic, addressing critical safety and environmental concerns in chemical synthesis.[3] Its development has provided synthetic chemists with a user-friendly reagent for the introduction of the nitrile functionality, a key structural motif in pharmaceuticals, agrochemicals, and materials science.[1][4] This guide will delve into the historical context of its discovery, provide detailed experimental protocols for its synthesis and application, and present key quantitative data and mechanistic insights.

Discovery and History

The synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide was first reported in 1949 by Frederick Kurzer in a series of papers in the Journal of the Chemical Society focused on the chemistry of cyanamides.[2][4] Kurzer's work detailed the synthesis of various arylsulfonylarylcyanamides, including NCTS, from the reaction of phenylurea and p-toluenesulfonyl chloride in pyridine (B92270).[2]

For several decades, NCTS remained a relatively obscure compound. However, in 2011 , its potential as a valuable synthetic reagent was brought to the forefront by the research group of Matthias Beller .[2][5] Beller and his co-workers identified NCTS as a highly effective electrophilic cyanating agent for the rhodium-catalyzed cyanation of aryl and alkenyl boronic acids and for the cyanation of (hetero)aryl bromides via Grignard reagents.[2][5] These seminal publications sparked a resurgence of interest in NCTS, leading to the development of a wide array of new synthetic methodologies.

Synthesis of N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)

The most common and practical synthesis of NCTS follows the method originally described by Kurzer.[2][6] The reaction proceeds via the dehydration of an intermediate formed from phenylurea and p-toluenesulfonyl chloride.

dot

Caption: Synthetic workflow for N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS).

The following protocol is adapted from the procedure described in the literature.[6]

-

Reagents and Equipment:

-

Phenylurea

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Ethanol

-

Ethyl acetate (B1210297)

-

250 mL Schlenk flask

-

Magnetic stirrer and stir bar

-

Water bath

-

Mechanical stirrer

-

Büchner funnel and filter paper

-

Column chromatography setup (silica gel)

-

-

Procedure:

-

In a dry 250 mL Schlenk flask, dissolve phenylurea (10.9 g, 80 mmol) in pyridine (54 mL).

-

Place the flask in a room temperature water bath and stir the solution.

-

Slowly add p-toluenesulfonyl chloride (52.8 g, 277 mmol) over 5 minutes.

-

Continue stirring the reaction mixture for 20 minutes.

-

Slowly pour the reaction mixture into ice-cooled water (400 mL) under mechanical stirring.

-

Filter the resulting precipitate using a Büchner funnel and wash thoroughly with plenty of water.

-

Treat the crude product with ethanol (50 mL) and recrystallize from the same solvent.

-

For further purification, perform column chromatography on silica (B1680970) gel using a mixture of heptane and ethyl acetate (15:1) as the eluent.

-

The final product, N-cyano-4-methyl-N-phenylbenzenesulfonamide, is obtained as a colorless solid (typical yield: 16.5 g, 76%).[6]

-

Spectroscopic Characterization

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂N₂O₂S | [7] |

| Molecular Weight | 272.32 g/mol | [7] |

| Appearance | Colorless solid | [8] |

| Melting Point | 85–87 °C | [8] |

-

¹H NMR (DMSO-d₆): A spectrum is available in the SpectraBase database.[9] The expected signals would correspond to the protons of the tolyl and phenyl groups.

-

¹³C NMR: A publicly available, detailed spectrum with peak assignments is not readily found in the searched literature. The expected spectrum would show signals for the aromatic carbons, the methyl carbon of the tolyl group, and the nitrile carbon.

-

Infrared (IR): An FTIR spectrum is available in the SpectraBase database.[9] Key expected absorptions would include those for the C≡N stretch, S=O stretches, and aromatic C-H and C=C stretches.

-

Mass Spectrometry (MS): GC-MS data is available, with a reported NIST number of 327635.[7] The molecular ion peak [M]⁺ would be expected at m/z = 272.

Applications in Organic Synthesis

NCTS has proven to be a versatile reagent for a variety of cyanation reactions. Below are detailed protocols for some of its key applications.

NCTS can be used as an effective cyanating agent in the palladium-catalyzed cyanation of aryl halides.[10]

dot

Caption: General workflow for Pd-catalyzed cyanation of aryl halides with NCTS.

-

Experimental Protocol: A general procedure involves the reaction of an aryl halide with NCTS in the presence of a palladium catalyst and a base.[10]

-

Quantitative Data:

| Aryl Halide | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(OAc)₂/dppf | K₂CO₃ | Toluene | 110 | 24 | 85 | [10] |

| 4-Bromoanisole | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 92 | [10] |

| 2-Chloropyridine | Pd(OAc)₂/DavePhos | K₃PO₄ | t-AmylOH | 120 | 12 | 78 | [4] |

A significant application of NCTS is in the rhodium-catalyzed direct C-H cyanation of arenes, often using a directing group.[11][12]

-

Experimental Protocol: To a solution of the arene substrate in a suitable solvent are added NCTS, a rhodium catalyst, and a silver salt co-catalyst. The mixture is then heated.[11]

-

Quantitative Data:

| Arene Substrate | Directing Group | Catalyst | Co-catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 2-Phenylpyridine | Pyridyl | [CpRhCl₂]₂ | AgSbF₆ | Toluene | 120 | 36 | 95 | [11] |

| N-Phenyl-pyrazole | Pyrazolyl | --INVALID-LINK--₂ | - | DCE | 100 | 24 | 88 | [12] |

| Benzoic acid | Carboxyl | [Rh(OAc)₂]₂ | Ag₂CO₃ | Toluene | 130 | 16 | 75 | [11] |

NCTS can be used for the direct cyanation of electron-rich heterocycles like indoles, catalyzed by a Lewis acid.[1][3]

-

Experimental Protocol: To a solution of the indole (B1671886) in an appropriate solvent, the Lewis acid catalyst and NCTS are added, and the reaction is stirred at room temperature.[1]

-

Quantitative Data:

| Indole Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Indole | BF₃·OEt₂ | CH₂Cl₂ | rt | 2 | 92 | [1] |

| 5-Methoxyindole | Sc(OTf)₃ | MeCN | rt | 4 | 85 | [3] |

| 2-Methylindole | BF₃·OEt₂ | CH₂Cl₂ | rt | 3 | 89 | [1] |

Reaction Mechanisms

The electrophilic nature of the cyano group in NCTS is central to its reactivity. The reaction mechanisms vary depending on the specific transformation.

The proposed mechanism for the rhodium-catalyzed C-H cyanation involves a C-H activation step followed by coordination of NCTS and reductive elimination.[11]

dot

Caption: Proposed mechanism for Rh-catalyzed C-H cyanation with NCTS.

Safety Information

N-Cyano-N'-phenyl-p-toluenesulfonamide is considered a safer alternative to many traditional cyanating agents.[3] It is a non-volatile solid, which significantly reduces the risk of inhalation exposure compared to gaseous or volatile liquid cyanides.[3] While it is less acutely toxic, standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat), should always be observed when handling NCTS.

Conclusion

N-Cyano-N'-phenyl-p-toluenesulfonamide has transitioned from a compound of niche academic interest to a mainstream reagent in organic synthesis. Its discovery by Kurzer and subsequent development as a cyanating agent by Beller and others have provided the chemical community with a powerful tool for the construction of nitrile-containing molecules. The operational simplicity, safety profile, and broad applicability of NCTS make it an invaluable reagent for researchers in both academic and industrial settings, particularly in the fields of medicinal chemistry and materials science. Future research will likely continue to expand the scope of its applications in novel synthetic transformations.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A general rhodium-catalyzed cyanation of aryl and alkenyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lewis acid catalyzed direct cyanation of indoles and pyrroles with this compound (NCTS). | Sigma-Aldrich [sigmaaldrich.com]

- 4. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. A novel and convenient synthesis of benzonitriles: electrophilic cyanation of aryl and heteroaryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. repositorio.uam.es [repositorio.uam.es]

- 7. This compound | C14H12N2O2S | CID 4465625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Rhodium-catalyzed directed C-H cyanation of arenes with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Cyano-N'-phenyl-p-toluenesulfonamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) is a versatile and widely utilized electrophilic cyanating agent in organic synthesis. Its popularity stems from its efficacy and its characterization as a "bench-stable" solid, offering a safer alternative to more hazardous cyanating reagents.[1][2] This technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for NCTS to ensure its integrity and performance in research and development settings.

Chemical Stability Profile

Upon combustion, hazardous decomposition products may be generated, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.

Recommended Storage and Handling Conditions

To ensure the long-term stability and purity of N-Cyano-N'-phenyl-p-toluenesulfonamide, adherence to the following storage and handling guidelines is critical. These recommendations are compiled from multiple safety and technical data sheets.

Storage Conditions Summary

| Parameter | Recommendation | Source(s) |

| Temperature | Store long-term at 2-8°C. Room temperature storage is also cited as acceptable. | |

| Atmosphere | Store in a cool, dry, well-ventilated area. | |

| Container | Keep in a tightly-closed, original container when not in use. | |

| Light | While not explicitly stated, storage in an opaque container away from direct light is a general best practice for chemical reagents. |

Incompatible Materials and Conditions

To prevent degradation or hazardous reactions, N-Cyano-N'-phenyl-p-toluenesulfonamide should be stored away from the following:

| Incompatible Substance/Condition | Rationale | Source(s) |

| Strong Oxidizing Agents | Risk of vigorous or hazardous reactions. | |

| Strong Acids | Potential for acid-catalyzed decomposition. | |

| Strong Bases | Potential for base-catalyzed decomposition. | |

| Heat and Sources of Ignition | Thermal decomposition can occur at elevated temperatures, and the compound may be combustible. |

General Experimental Protocol for Stability Assessment

While specific, published stability studies for NCTS are not available, a general methodology for assessing the stability of a solid chemical compound like NCTS can be outlined based on standard industry practices. This protocol serves as a template for researchers wishing to conduct their own stability studies.

Objective: To evaluate the stability of N-Cyano-N'-phenyl-p-toluenesulfonamide under various environmental conditions over a set period.

Materials:

-

N-Cyano-N'-phenyl-p-toluenesulfonamide (high purity)

-

Controlled environment stability chambers (for temperature and humidity)

-

Appropriate storage containers (e.g., amber glass vials with screw caps)

-

Analytical instrumentation for purity assessment (e.g., High-Performance Liquid Chromatography with UV detection (HPLC-UV), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy)

-

Reference standards

Methodology:

-

Initial Characterization: Perform a comprehensive analysis of the initial batch of NCTS to establish baseline purity and identity. This includes HPLC for purity, and spectroscopic methods (NMR, IR) for structural confirmation.

-

Sample Preparation: Aliquot the NCTS sample into multiple, tightly sealed containers to be placed under different storage conditions.

-

Storage Conditions: Place the samples in stability chambers set to various conditions. A typical study might include:

-

Long-term storage: 25°C / 60% Relative Humidity (RH)

-

Accelerated storage: 40°C / 75% RH

-

Refrigerated storage: 5°C

-

Photostability: Exposure to a controlled light source (e.g., ICH option 1 or 2)

-

-

Time Points: Designate specific time points for sample analysis. For example: 0, 3, 6, 9, 12, and 24 months for long-term studies, and 0, 1, 3, and 6 months for accelerated studies.

-

Analysis: At each time point, remove a sample from each storage condition and analyze its purity by a validated HPLC method. Compare the chromatogram to the initial sample to identify any new peaks that may correspond to degradation products.

-

Data Presentation: Record the percentage of the parent compound remaining at each time point for each condition. If significant degradation is observed, attempt to identify the major degradation products using techniques like LC-MS.

Visualization of Stability Management

The following diagram illustrates the logical workflow for maintaining the stability and integrity of N-Cyano-N'-phenyl-p-toluenesulfonamide.

Caption: Logical workflow for ensuring NCTS stability and purity.

References

Navigating the Solubility Landscape of N-Cyano-N'-phenyl-p-toluenesulfonamide in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of N-Cyano-N'-phenyl-p-toluenesulfonamide (CPTS), a versatile reagent in organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document collates available qualitative solubility information, outlines a general experimental protocol for quantitative solubility determination, and presents a visual workflow for assessing solubility.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is a critical parameter in chemical synthesis, purification, and formulation. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For a solid compound like N-Cyano-N'-phenyl-p-toluenesulfonamide, solubility dictates the choice of solvents for reactions, recrystallization, and chromatographic purification.

Qualitative Solubility Profile of N-Cyano-N'-phenyl-p-toluenesulfonamide

Table 1: Qualitative Solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in Select Organic Solvents

| Organic Solvent | Solubility Inference | Context from Literature |

| Pyridine | Soluble | Used as a solvent in the synthesis of the compound. |

| Ethanol | Soluble | Employed as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at cooler temperatures. |

| Ethyl Acetate | Soluble | Used as a component of the eluent in column chromatography for purification. |

| Heptane | Sparingly Soluble / Insoluble | Used as a component of the eluent in column chromatography, suggesting it is a poor solvent for the compound. |

| Dichloromethane | Soluble | Utilized as a reaction solvent in protocols involving the compound. |

| Acetonitrile | Soluble | Employed as a reaction solvent in protocols involving the compound. |

This qualitative assessment suggests that N-Cyano-N'-phenyl-p-toluenesulfonamide, a polar molecule, exhibits favorable solubility in polar aprotic solvents like pyridine, dichloromethane, and acetonitrile, as well as in polar protic solvents like ethanol. Its solubility appears to be limited in nonpolar solvents such as heptane.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is required. The following outlines a general method for determining the solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in an organic solvent of interest.

Objective: To determine the saturation solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in a selected organic solvent at a specific temperature.

Materials:

-

N-Cyano-N'-phenyl-p-toluenesulfonamide (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of N-Cyano-N'-phenyl-p-toluenesulfonamide to a series of vials each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilute the filtered solution with a known volume of the solvent to a concentration suitable for the analytical method.

-

-

Concentration Analysis:

-

Analyze the concentration of N-Cyano-N'-phenyl-p-toluenesulfonamide in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to accurately quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Conclusion

This technical guide has summarized the currently available qualitative information on the solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide in common organic solvents. For researchers and drug development professionals requiring precise quantitative data, the provided experimental protocol offers a robust framework for its determination. The successful application of this compound in various synthetic contexts underscores the importance of understanding its solubility profile to optimize reaction conditions, improve yields, and facilitate purification processes. Further research to quantify the solubility of N-Cyano-N'-phenyl-p-toluenesulfonamide across a broader range of solvents and temperatures would be a valuable contribution to the chemical sciences.

Methodological & Application

Application Notes and Protocols for Cyanation Using N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a versatile and user-friendly electrophilic cyanating reagent in modern organic synthesis. Its stability, relatively low toxicity, and the environmentally benign nature of its byproduct, N-phenyl-p-toluenesulfonamide, make it an attractive alternative to traditional, more hazardous cyanating agents like metal cyanides.[1] This document provides detailed experimental protocols for the application of NCTS in palladium- and rhodium-catalyzed cyanation reactions, enabling the synthesis of a wide array of aryl and vinyl nitriles, which are valuable intermediates in the development of pharmaceuticals and agrochemicals.

Palladium-Catalyzed Cyanation of Aryl Halides

The palladium-catalyzed cyanation of aryl halides using NCTS offers a mild and efficient method for the synthesis of various benzonitriles. This protocol is applicable to a broad range of aryl iodides and bromides bearing diverse functional groups.

General Experimental Protocol: Palladium-Catalyzed Cyanation

A mixture of the aryl halide (0.5 mmol), NCTS (0.6 mmol, 1.2 equiv), Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.025 mmol, 5 mol%), and Zinc powder (0.6 mmol, 1.2 equiv) in ethanol (B145695) (5 mL) is stirred at 80 °C under a nitrogen atmosphere. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the corresponding aryl nitrile.

Quantitative Data: Substrate Scope of Palladium-Catalyzed Cyanation

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxybenzonitrile | 95 |

| 2 | 4-Iodotoluene | 4-Methylbenzonitrile | 92 |

| 3 | 1-Iodo-4-nitrobenzene | 4-Nitrobenzonitrile | 85 |

| 4 | 4-Bromoiodobenzene | 4-Bromobenzonitrile | 88 |

| 5 | 1-Iodo-4-phenoxybenzene | 4-Phenoxybenzonitrile | 90 |

| 6 | 2-Iodonaphthalene | 2-Naphthonitrile | 89 |

| 7 | 4-Bromoanisole | 4-Methoxybenzonitrile | 82 |

| 8 | 4-Bromotoluene | 4-Methylbenzonitrile | 80 |

Rhodium-Catalyzed Directed C-H Cyanation of Arenes

Rhodium catalysis enables the direct cyanation of C-H bonds in arenes with the assistance of a directing group. This method provides a powerful tool for the late-stage functionalization of complex molecules. O-methyl oximes are effective directing groups for this transformation.

General Experimental Protocol: Rhodium-Catalyzed C-H Cyanation

To a screw-capped vial are added the arene substrate (0.2 mmol), NCTS (0.4 mmol, 2.0 equiv), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.04 mmol, 20 mol%) in 1,2-dichloroethane (B1671644) (DCE) (2.0 mL). The vial is sealed and the mixture is stirred at 120 °C for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure and the residue is purified by preparative TLC to give the desired product.

Quantitative Data: Substrate Scope of Rhodium-Catalyzed C-H Cyanation

| Entry | Arene Substrate | Product | Yield (%) |

| 1 | Phenyl O-methyl oxime | 2-Cyanophenyl O-methyl oxime | 85 |

| 2 | 4-Methylphenyl O-methyl oxime | 2-Cyano-4-methylphenyl O-methyl oxime | 82 |

| 3 | 4-Methoxyphenyl O-methyl oxime | 2-Cyano-4-methoxyphenyl O-methyl oxime | 78 |

| 4 | 4-Chlorophenyl O-methyl oxime | 2-Cyano-4-chlorophenyl O-methyl oxime | 75 |

| 5 | Naphthalen-1-yl O-methyl oxime | 2-Cyanonaphthalen-1-yl O-methyl oxime | 70 |

Rhodium(III)-Catalyzed Vinylic C-H Cyanation

The direct cyanation of vinylic C-H bonds using NCTS can be achieved with a rhodium(III) catalyst. This protocol is effective for substrates such as acrylamides, providing access to synthetically useful α,β-unsaturated nitriles.

General Experimental Protocol: Rhodium(III)-Catalyzed Vinylic C-H Cyanation

A 10 mL Schlenk tube equipped with a magnetic stirrer is charged with --INVALID-LINK--₂ (10 mol%), NaOAc (20 mol%), Ag₂CO₃ (20 mol%), and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (0.2 mmol). The tube is evacuated and backfilled with argon three times. Then, the acrylamide (B121943) substrate (0.1 mmol) in DCE (0.5 mL) is added. The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The resulting mixture is then purified by column chromatography on silica gel to afford the desired alkenyl nitrile.

Quantitative Data: Substrate Scope of Rhodium(III)-Catalyzed Vinylic C-H Cyanation

| Entry | Acrylamide Substrate | Product | Yield (%) |

| 1 | N,N-Diisopropylacrylamide | (E)-3-Cyano-N,N-diisopropylacrylamide | 88 |

| 2 | N,N-Diethylacrylamide | (E)-3-Cyano-N,N-diethylacrylamide | 85 |

| 3 | N-Phenylacrylamide | (E)-3-Cyano-N-phenylacrylamide | 75 |

| 4 | N-Methyl-N-phenylacrylamide | (E)-3-Cyano-N-methyl-N-phenylacrylamide | 80 |

Visualizations

Experimental Workflow for Palladium-Catalyzed Cyanation

Caption: General workflow for palladium-catalyzed cyanation of aryl halides.

Proposed Catalytic Cycle for Palladium-Catalyzed Cyanation

Caption: Proposed mechanism for palladium-catalyzed cyanation.

Experimental Workflow for Rhodium-Catalyzed C-H Cyanation

Caption: General workflow for rhodium-catalyzed directed C-H cyanation.

References

Application Notes and Protocols for Aryl Nitrile Synthesis using N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of aryl nitriles utilizing N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS), a stable and less toxic electrophilic cyanating agent. The following sections detail various catalytic systems and methodologies, offering a versatile toolbox for the introduction of the nitrile functionality into a wide range of aromatic and heteroaromatic scaffolds.

Introduction to N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS)

N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) has emerged as a valuable reagent for cyanation reactions in organic synthesis. As a bench-stable, crystalline solid, it offers significant advantages in handling and safety compared to traditional, highly toxic cyanating agents such as metal cyanides. Its application spans a variety of transformations, including the cyanation of organometallic reagents, direct C-H functionalization, and the conversion of aryl halides and their derivatives. The byproduct of reactions involving NCTS is N-phenyl-p-toluenesulfonamide, which is generally considered environmentally benign.

Rhodium-Catalyzed Directed C–H Cyanation of Arenes

This method allows for the direct conversion of C-H bonds in arenes to nitriles, guided by a directing group. This approach is highly attractive for late-stage functionalization of complex molecules.

Experimental Protocol

A detailed experimental procedure for the rhodium-catalyzed directed C-H cyanation of 2-phenylpyridine (B120327) is as follows:

-

To an oven-dried screw-capped vial, add 2-phenylpyridine (0.2 mmol, 1.0 equiv.), N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.4 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ (2.5 mol %), and AgSbF₆ (20 mol %).

-

Evacuate and backfill the vial with argon three times.

-

Add anhydrous 1,2-dichloroethane (B1671644) (DCE) (2.0 mL) via syringe.

-

Seal the vial and place it in a preheated oil bath at 120 °C.

-

Stir the reaction mixture for 24 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica (B1680970) gel to afford the desired aryl nitrile.

Reaction Conditions and Substrate Scope

| Substrate | Product | Yield (%) |

| 2-Phenylpyridine | 2-(2-Cyanophenyl)pyridine | 85 |

| 1-Phenylpyrazole | 1-(2-Cyanophenyl)pyrazole | 78 |

| 2-Phenyl-1H-imidazole | 2-(2-Cyanophenyl)-1H-imidazole | 65 |

| N-Phenyl-2-aminopyridine | N-(2-Cyanophenyl)-2-aminopyridine | 72 |

| Benzoic acid 2-pyridyl ester | Benzoic acid 2-(cyano)phenyl ester | 55 |

Reaction Workflow

Caption: Workflow for Rhodium-Catalyzed C-H Cyanation.

Lewis Acid-Mediated Cyanation of Phenols

This protocol describes the direct cyanation of phenols using NCTS in the presence of a Lewis acid. This method provides a straightforward route to valuable hydroxy-substituted aryl nitriles.

Experimental Protocol

The following is a general procedure for the Lewis acid-mediated cyanation of phenol (B47542) derivatives:

-

To a flame-dried round-bottom flask, add the phenol substrate (0.5 mmol, 1.0 equiv.) and N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.75 mmol, 1.5 equiv.).

-

Place the flask under an argon atmosphere.

-

Add anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the Lewis acid (e.g., BF₃·OEt₂ or SnCl₄, 1.5 equiv.) via syringe.

-

Allow the reaction to warm to room temperature and stir for the specified time (typically 4-12 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane (B109758) (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Reaction Conditions and Substrate Scope

| Substrate (Phenol) | Lewis Acid | Time (h) | Product | Yield (%) |

| 2-Naphthol | SnCl₄ | 4 | 1-Cyano-2-naphthol | 92 |

| Phenol | BF₃·OEt₂ | 12 | 4-Hydroxybenzonitrile | 75 |

| 4-Methoxyphenol | BF₃·OEt₂ | 8 | 2-Cyano-4-methoxyphenol | 81 |

| 3,5-Dimethylphenol | BF₃·OEt₂ | 10 | 4-Hydroxy-2,6-dimethylbenzonitrile | 88 |

| 4-Bromophenol | BF₃·OEt₂ | 12 | 2-Cyano-4-bromophenol | 65 |

Proposed Mechanism Pathway

Caption: Proposed Mechanism for Lewis Acid-Mediated Cyanation.

Cobalt-Catalyzed Electrophilic Cyanation of Arylzinc Halides

This method involves the preparation of an arylzinc halide in situ, followed by a cobalt-catalyzed cross-coupling with NCTS. This protocol is suitable for aryl bromides and iodides.

Experimental Protocol

A representative procedure for the cobalt-catalyzed cyanation of an aryl bromide is as follows:

Step 1: In situ preparation of Arylzinc Halide

-

To a flame-dried Schlenk tube, add zinc dust (1.5 equiv.).

-

Activate the zinc by washing with 1 M HCl, water, ethanol (B145695), and diethyl ether, then dry under vacuum.

-

Add a solution of the aryl bromide (1.0 equiv.) in anhydrous THF.

-

Add a catalytic amount of CoBr₂ (5 mol %).

-

Stir the mixture at room temperature for 3-6 hours until the aryl bromide is consumed (monitored by GC-MS).

Step 2: Cobalt-Catalyzed Cyanation

-

To the freshly prepared arylzinc halide solution, add N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (1.2 equiv.).

-

Add an additional portion of CoBr₂ (5 mol %).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the residue by column chromatography to yield the aryl nitrile.

Reaction Conditions and Substrate Scope

| Aryl Halide | Product | Yield (%) |

| 4-Bromotoluene | 4-Methylbenzonitrile | 82 |

| 4-Bromoanisole | 4-Methoxybenzonitrile | 85 |

| 1-Bromonaphthalene | 1-Naphthonitrile | 78 |

| 3-Bromopyridine | 3-Cyanopyridine | 65 |

| 4-Iodobenzotrifluoride | 4-(Trifluoromethyl)benzonitrile | 75 |

Experimental Workflow

Caption: Workflow for Cobalt-Catalyzed Cyanation of Arylzinc Halides.

Palladium-Catalyzed Cyanation of Arenediazonium Tetrafluoroborates and Aryl Halides

This protocol details a mild and efficient palladium-catalyzed method for the cyanation of arenediazonium salts and aryl halides using NCTS.

Experimental Protocol

A general procedure for the palladium-catalyzed cyanation is as follows:

-

In a reaction tube, dissolve the arenediazonium tetrafluoroborate (B81430) or aryl halide (0.5 mmol, 1.0 equiv.) and N-Cyano-N'-phenyl-p-toluenesulfonamide (NCTS) (0.6 mmol, 1.2 equiv.) in ethanol (5 mL).

-

Add Pd(OAc)₂ (5 mol %) and a ligand such as Xantphos (10 mol %).

-

For aryl halides, add a base such as K₂CO₃ (2.0 equiv.).

-

Degas the mixture with argon for 10 minutes.

-

Seal the tube and heat the reaction mixture at 80 °C for 6-12 hours.

-

Cool the reaction to room temperature and dilute with water.

-

Extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic phases with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel.

Reaction Conditions and Substrate Scope

| Substrate | Catalyst System | Product | Yield (%) |

| 4-Methylbenzenediazonium tetrafluoroborate | Pd(OAc)₂/Xantphos | 4-Methylbenzonitrile | 88 |